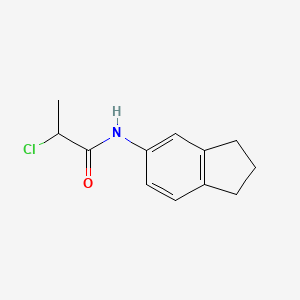![molecular formula C13H21NO4 B2377613 1-[(Tert-butoxy)carbonyl]-5-cyclopropylpyrrolidine-2-carboxylic acid CAS No. 1909309-86-9](/img/structure/B2377613.png)
1-[(Tert-butoxy)carbonyl]-5-cyclopropylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[(Tert-butoxy)carbonyl]-5-cyclopropylpyrrolidine-2-carboxylic acid” is a molecule with the CAS Number: 1909309-86-9 . It has a molecular weight of 255.31 . The IUPAC name for this compound is 1-(tert-butoxycarbonyl)-5-cyclopropylpyrrolidine-2-carboxylic acid . It is stored at room temperature and has a physical form of oil .
Synthesis Analysis
The synthesis of this compound could involve the use of tert-butoxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21NO4/c1-13(2,3)18-12(17)14-9(8-4-5-8)6-7-10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving this compound could be related to the addition and removal of the BOC group. The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 255.31 . It is stored at room temperature and has a physical form of oil .科学的研究の応用
Synthesis and Application in Enantiomerically Pure Compounds
1-[(Tert-butoxy)carbonyl]-5-cyclopropylpyrrolidine-2-carboxylic acid and related compounds are used in the synthesis of enantiomerically pure compounds (EPCs). Such synthesis processes often involve the preparation of novel electrophilic building blocks. For instance, products of bromination in the α-position of the carbonyl group of five-membered-ring acetals are isolated or identified, which can be converted to chiral derivatives of pyruvic acid or of 3-oxo-butanoic and -pentanoic acid (Zimmermann & Seebach, 1987).
Chiral Auxiliary and Dipeptide Synthesis
The compound serves as a chiral auxiliary and a chiral Aib (aminoisobutyric acid) building block in dipeptide synthesis. It has been used in the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and in Michael additions of cuprates to dipeptides (Studer, Hintermann & Seebach, 1995).
Tert-Butoxycarbonylation Reagent
This compound acts as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. The reactions are characterized by high yield and chemoselectivity under mild conditions (Saito, Ouchi & Takahata, 2006).
C-Alkylation in Peptides
The compound is also used in C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. This process involves protecting peptide methyl esters with acidic backbone-bound CH groups, which can then be C-alkylated with primary alkyl, allyl, and benzyl halides under mildly basic conditions (Matt & Seebach, 1998).
Use in Stereoselective Synthesis
The compound is integral to the stereoselective synthesis of azabicyclo and cyclopentane derivatives, serving as a key building block in these complex synthetic pathways (Gan et al., 2013).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding release to the environment and taking off immediately all contaminated clothing .
作用機序
Mode of Action
The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound may undergo transformations in biological systems, potentially interacting with its targets in its deprotected form .
Biochemical Pathways
Given the lack of specific target information, it is difficult to predict the downstream effects of this compound on biochemical pathways .
特性
IUPAC Name |
5-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9(8-4-5-8)6-7-10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUAUTKZKOZPQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



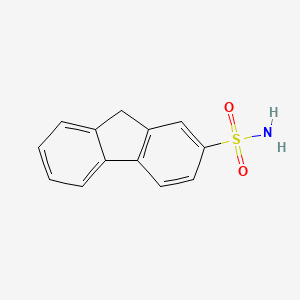
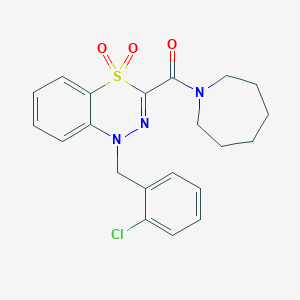
![8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2377539.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377541.png)
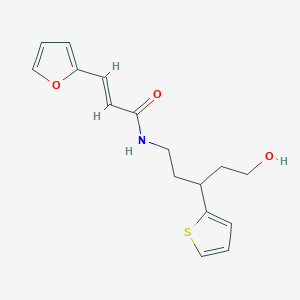
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2377547.png)
![6-(2-Methoxyphenyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
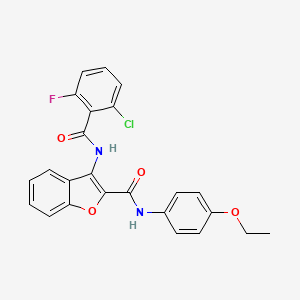

![1-Benzyl-6-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2377552.png)
